

# Solubility and stability characteristics of (Z)-Rilpivirine

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Solubility and Stability of Rilpivirine

#### Introduction

Rilpivirine, chemically known as 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]-benzonitrile, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It is a diarylpyrimidine (DAPY) derivative specifically developed for the treatment of HIV-1 infections.[1] Rilpivirine exhibits high potency against wild-type HIV-1 and many NNRTI-resistant strains.[3] Its mechanism of action involves non-competitive binding to the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[1][4]

From a physicochemical standpoint, Rilpivirine is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high permeability.[5][6] This low solubility presents a significant challenge for oral drug delivery, impacting its dissolution rate and bioavailability.[7][8] The active pharmaceutical ingredient is typically used as Rilpivirine hydrochloride.[9][10]

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Rilpivirine. It details its solubility in various media, its degradation profile under different stress conditions, and the experimental protocols used for these assessments. Special attention is given to the formation of the **(Z)-Rilpivirine** isomer, a key photolytic degradation product.[11]



## **Physicochemical Properties**

A summary of the key physicochemical properties of Rilpivirine and its hydrochloride salt is presented below.

| Property         | Value                                                             | Reference |
|------------------|-------------------------------------------------------------------|-----------|
| Chemical Formula | C22H18N6 (Rilpivirine) C22H19CIN6 (Rilpivirine HCI)               | [3][12]   |
| Molecular Weight | 366.42 g/mol (Rilpivirine)<br>402.89 g/mol (Rilpivirine HCI)      | [3]       |
| Appearance       | Slightly yellow crystalline powder / White to almost white powder | [1][10]   |
| LogP             | 4.86                                                              | [1]       |
| рКа              | Not specified in search results.                                  |           |
| Melting Point    | 241-243°C                                                         | [1]       |

# **Solubility Characteristics**

Rilpivirine is practically insoluble in water over a wide pH range, a characteristic that can limit its oral absorption.[6][8][10] Its solubility is pH-dependent, particularly for the hydrochloride salt. [5][13] Various formulation strategies, such as solid dispersions and nanosuspensions, have been developed to enhance its solubility and dissolution rate.[5][7][14]

#### **Quantitative Solubility Data**

The solubility of Rilpivirine and its hydrochloride salt in various solvents is summarized in the table below.



| Solvent / Medium              | Form            | Solubility                                | Reference |
|-------------------------------|-----------------|-------------------------------------------|-----------|
| DMSO                          | Rilpivirine     | ~0.2 mg/mL                                | [12]      |
| DMSO                          | Rilpivirine     | 18.32 mg/mL (50 mM)                       |           |
| DMSO                          | Rilpivirine HCI | 81 mg/mL (201.05<br>mM)                   | [2]       |
| DMSO                          | Rilpivirine HCI | Soluble                                   | [3]       |
| Dimethylformamide<br>(DMF)    | Rilpivirine     | ~0.3 mg/mL                                | [12]      |
| Aqueous Buffers               | Rilpivirine     | Sparingly soluble /<br><0.1 mg/mL         | [1][12]   |
| 1:3 DMF:PBS (pH 7.2)          | Rilpivirine     | ~0.25 mg/mL                               | [12]      |
| Water                         | Rilpivirine     | 0.0166 mg/mL<br>(practically insoluble)   | [6][8]    |
| Organic Solvents<br>(general) | Rilpivirine HCI | Soluble in methanol, dichloromethane, ACN | [6]       |

# **Stability Characteristics and Degradation Pathways**

Stability testing is crucial for ensuring the safety and efficacy of a drug product. Forced degradation studies are performed under various stress conditions to identify potential degradation products and establish the intrinsic stability of the molecule.[15] For Rilpivirine, significant degradation has been observed under acid, base, and photolytic conditions.[16]

#### **Summary of Forced Degradation Studies**

The following table summarizes the stability of Rilpivirine under different stress conditions as mandated by ICH guidelines.



| Stress Condition                           | Observation                                                   | Major Degradation Products                 | Reference    |
|--------------------------------------------|---------------------------------------------------------------|--------------------------------------------|--------------|
| Acid Hydrolysis                            | Significant<br>degradation observed,<br>especially with heat. | RLP Amide A, RLP<br>Amide B                | [11][16][17] |
| Base Hydrolysis                            | Significant degradation observed.                             | RLP Amide A, RLP<br>Amide B                | [11][16][17] |
| Oxidative (H <sub>2</sub> O <sub>2</sub> ) | Stable; no significant degradation observed.                  | -                                          | [11][17]     |
| Thermal (Heat)                             | Powder form is stable. Some degradation in solution.          | Unidentified peak at RRT 1.33 in solution. | [11][17]     |
| Photolytic (Light)                         | Significant degradation observed.                             | (Z)-Rilpivirine (Z-RLP)                    | [11][17]     |
| Humidity                                   | Stable; no degradation observed.                              | -                                          | [11]         |

The primary degradation pathway under hydrolytic (acidic and basic) conditions involves the formation of amide impurities, RLP Amide A and RLP Amide B.[11][17] Under photolytic stress, the most significant degradation product is the geometric isomer, **(Z)-Rilpivirine**.[11]

#### **Mechanism of Action Visualization**

Rilpivirine functions by inhibiting a critical enzyme in the HIV-1 lifecycle. The diagram below illustrates this inhibitory action.





Click to download full resolution via product page

Diagram 1: Mechanism of Action of Rilpivirine.

### **Experimental Protocols**

Detailed and validated analytical methods are essential for accurately determining the solubility and stability of pharmaceutical compounds.

#### **Solubility Determination (Shake-Flask Method)**

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.[10]

Diagram 2: Workflow for Shake-Flask Solubility Determination.

#### **Stability-Indicating Method (Forced Degradation)**

Forced degradation studies are conducted to evaluate the stability of a drug substance under harsh conditions. A typical workflow is outlined below.[15]





Click to download full resolution via product page

Diagram 3: General Workflow for Forced Degradation Studies.

#### **Analytical Method: RP-HPLC**

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for analyzing Rilpivirine and its degradation products.[18][19]

Typical RP-HPLC Method Parameters:

- System: HPLC with UV or Photodiode Array (PDA) detector.[11][18]
- Column: C18 column (e.g., Phenomenex Gemini C18, 150 mm x 4.6 mm, 5 μm).[18]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.3) and an organic solvent (e.g., acetonitrile).[18][20]
- Flow Rate: 1.0 1.7 mL/min.[18][20]



- Detection Wavelength: 220 nm, 270 nm, or 295 nm.[11][16][18]
- Column Temperature: Maintained at a constant temperature, e.g., 55°C.[11][19]
- Diluent: A mixture of acetonitrile and water or buffer is often used.[6]

### **Formulation Strategies and Solubility Enhancement**

Given Rilpivirine's poor aqueous solubility, various formulation strategies are employed to improve its dissolution and bioavailability.[7] The conversion of the crystalline drug into an amorphous state is a key objective.[7][14]



Click to download full resolution via product page

Diagram 4: Strategies to Overcome Rilpivirine's Poor Solubility.

Techniques such as spray drying and solvent evaporation are used to create solid dispersions where Rilpivirine is molecularly dispersed within a hydrophilic polymer matrix.[7][14][21] Other approaches include micronization to reduce particle size and the use of novel carriers like  $\beta$ -cyclodextrin nanosponges to enhance solubility and dissolution.[5][22]

#### Conclusion

**(Z)-Rilpivirine** is a significant photolytic degradation product of the active pharmaceutical ingredient, (E)-Rilpivirine. The parent drug, Rilpivirine, is a BCS Class II compound with



inherently low aqueous solubility, which poses a major formulation challenge. Its stability profile indicates susceptibility to degradation under acidic, basic, and photolytic conditions, leading to the formation of amide impurities and the (Z)-isomer, respectively. Understanding these solubility and stability characteristics is paramount for the development of robust, safe, and effective oral dosage forms. The use of advanced formulation techniques to create amorphous solid dispersions or nanoparticle-based systems is critical to overcoming the solubility limitations and ensuring adequate bioavailability of this potent antiretroviral agent. Validated, stability-indicating analytical methods, primarily RP-HPLC, are essential for the quality control and characterization of both the bulk drug and its finished pharmaceutical products.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rilpivirine | C22H18N6 | CID 6451164 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of oral bioavailability of anti-HIV drug rilpivirine HCl through nanosponge formulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Cyclodextrin-Based Nanosponges for Solubility and Bioavailability Enhancement of Rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rilpivirine Hydrochloride | C22H19ClN6 | CID 11711114 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation Oriental Journal of Chemistry [orientjchem.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]



- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Improvement of Solubility and Dissolution of Rilpivirine Solid Dispersions by Solvent Evaporation Technique and Novel Carriers | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. ijrar.org [ijrar.org]
- 16. citefactor.org [citefactor.org]
- 17. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation | CoLab [colab.ws]
- 18. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mathewsopenaccess.com [mathewsopenaccess.com]
- 21. Formulation for Enhancement of Rate of In Vitro Drug Release Profiles of Poorly Soluble Rilpivirine Hydrochloride by Spray Drying Technique [wisdomlib.org]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility and stability characteristics of (Z)-Rilpivirine].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b057876#solubility-and-stability-characteristics-of-z-rilpivirine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com